2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
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Overview
Description
2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves the use of 2,3,4-trimethoxybenzaldehyde as a key starting material. This compound can be synthesized through the methylation of gallic acid derivatives using dimethyl sulfate in the presence of sodium hydroxide . The reaction conditions often involve temperatures ranging from 50 to 70°C .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of phase-transfer catalysts, such as quaternary ammonium salts, can enhance the efficiency of the methylation reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antiviral, antifungal, and antibacterial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor used in cancer treatment.
Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic.
Uniqueness
2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one stands out due to its broad spectrum of biological activities and its potential as a versatile pharmacophore. Its ability to interact with multiple molecular targets makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20N2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI Key |
BZDHCEWQFPJMPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC |
Origin of Product |
United States |
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